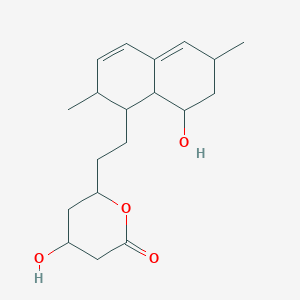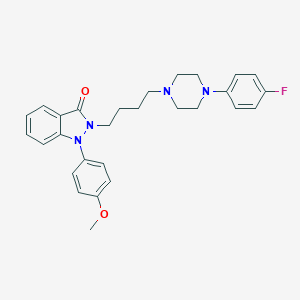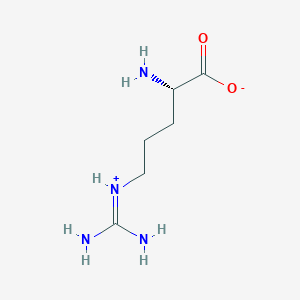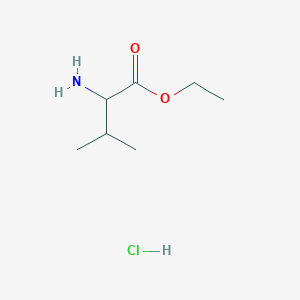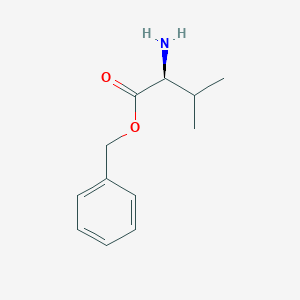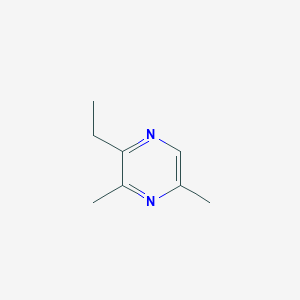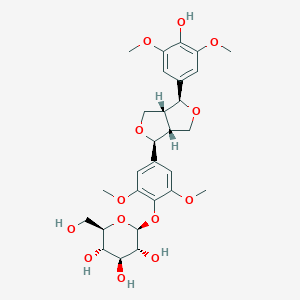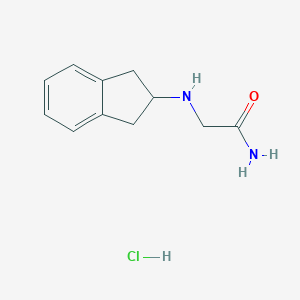
5-溴酞嗪
描述
Synthesis Analysis
The synthesis of 5-Bromophthalazine and its derivatives involves various chemical procedures aimed at introducing bromine into the phthalazine moiety. For instance, the compound can be obtained from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine, leading to a hemihydrate form of 5-Bromophthalazine with notable planarity in its molecular structure (Cai, 2012). Additionally, innovative synthesis methods have been developed to create 1,4-dibromophthalazine by reacting 1,4-dioxophthalazine with phosphorus pentabromide, demonstrating an improved synthesis approach for halogenated phthalazines (Hirsch & Orphanos, 1965).
Molecular Structure Analysis
The molecular structure of 5-Bromophthalazine reveals a planar configuration that facilitates the formation of hydrogen bonds and short N...Br contacts, contributing to the establishment of a two-dimensional network in the crystal lattice. This structural arrangement underscores the compound's potential for forming stable crystalline structures and interacting with other molecules in a predefined manner (Cai, 2012).
Chemical Reactions and Properties
5-Bromophthalazine participates in various chemical reactions, serving as a versatile intermediate in the synthesis of phthalazine derivatives. For example, it reacts with hydrazine hydrate to produce bromophthalazinone derivatives, demonstrating its reactivity and utility in generating pharmacologically relevant compounds (Islam, Khalil, & El-Maghraby, 1974). The compound's bromine atom significantly influences its chemical behavior, enabling it to undergo nucleophilic substitution reactions that are central to its application in medicinal chemistry.
Physical Properties Analysis
The physical properties of 5-Bromophthalazine, such as its planarity and crystalline structure, are crucial for its applications in material science and pharmaceutical research. The compound's ability to form stable crystals through hydrogen bonding and other intermolecular interactions makes it a valuable candidate for further studies in these fields (Cai, 2012).
Chemical Properties Analysis
The chemical properties of 5-Bromophthalazine, including its reactivity towards various reagents and its role as a precursor in the synthesis of complex molecules, highlight its significance in synthetic chemistry. Its participation in forming bromodomains inhibitors illustrates its potential for contributing to the development of new therapeutic agents (Fedorov et al., 2013).
科学研究应用
生物医学筛选:包括 5-溴酞嗪衍生物在内的酞嗪被合成用于生物医学筛选,以发现更有效的药物。它们在寻找新的治疗化合物中很重要 (夏尔马、古普塔、高塔姆和古普塔,2002)。
抗真菌剂:某些与 5-溴酞嗪在结构上相关的酞嗪-1(2H)-酮衍生物显示出显着的抗真菌活性。这些化合物在设计抗真菌类似物中很有价值,尤其是在针对皮肤癣菌和新隐球菌 (德里塔等人,2013)。
溴结构域抑制剂:三唑酞嗪是各种溴结构域的有效抑制剂,这些溴结构域在基因调控中很重要。这些抑制剂为选择性和混合溴结构域抑制剂的开发提供了潜力 (费多罗夫等人,2013)。
肾上腺素受体拮抗剂:4-取代-2(1H)-酞嗪酮衍生物表现出有希望的肾上腺素受体拮抗剂活性。这使得它们成为心血管疾病治疗应用的潜在候选者 (哈利勒、艾哈迈德、埃尔希哈维和扎伊托尼,2013)。
酶抑制:N-取代酞嗪磺酰胺化合物对碳酸酐酶和乙酰胆碱酯酶显示出有效的抑制活性。这表明它们在治疗青光眼、癫痫和水肿等疾病中具有潜在的应用 (特克斯等人,2019)。
抗肿瘤活性:1-苯基-4-取代酞嗪衍生物表现出显着的抗肿瘤活性,特别是对人食管癌细胞。这指出了它们在癌症治疗中的潜在用途 (辛、孟、刘和张,2018)。
改进的合成方法:对溴酞嗪的研究还包括开发改进的合成方法,这对于生产这些化合物以用于各种应用至关重要 (赫希和奥法诺斯,1965)。
分子结构研究:对 5-溴酞嗪半水合物的分子结构的研究有助于了解其化学性质和在各个领域的潜在应用 (蔡,2012)。
安全和危害
属性
IUPAC Name |
5-bromophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLAJKBPRUGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545827 | |
| Record name | 5-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromophthalazine | |
CAS RN |
103119-78-4 | |
| Record name | 5-Bromophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103119-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of 5-Bromophthalazine hemihydrate?
A1: The molecular formula of 5-Bromophthalazine hemihydrate is C8H5BrN2·0.5H2O []. This indicates that one molecule of 5-Bromophthalazine crystallizes with half a molecule of water. Structurally, the 5-Bromophthalazine molecule is essentially planar [].
Q2: How does the crystal structure of 5-Bromophthalazine hemihydrate influence its intermolecular interactions?
A2: The crystal structure of 5-Bromophthalazine hemihydrate exhibits specific intermolecular interactions. The oxygen atom of the water molecule sits on a twofold rotation axis and participates in O—H⋯N hydrogen bonds with the nitrogen atoms of the phthalazine ring []. Additionally, short N⋯Br contacts with a distance of 2.980 (3) Å are observed []. These interactions collectively contribute to the formation of a two-dimensional network structure within the crystal lattice, extending parallel to the (101) plane [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
